1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol
CAS No.: 5431-51-6
Cat. No.: VC18782450
Molecular Formula: C16H21Cl2N3O
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5431-51-6 |
|---|---|
| Molecular Formula | C16H21Cl2N3O |
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | 1-[(5,8-dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol |
| Standard InChI | InChI=1S/C16H21Cl2N3O/c1-3-21(4-2)10-11(22)9-20-14-7-8-19-16-13(18)6-5-12(17)15(14)16/h5-8,11,22H,3-4,9-10H2,1-2H3,(H,19,20) |
| Standard InChI Key | BZWHSBUIROLLNN-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC(CNC1=CC=NC2=C(C=CC(=C12)Cl)Cl)O |
Introduction
Chemical Identity and Structural Profile
Molecular Architecture and Nomenclature
The IUPAC name 1-[(5,8-dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol reflects its bifunctional structure: a 5,8-dichloroquinoline moiety linked via an amino group to a 3-(diethylamino)propan-2-ol chain. The quinoline ring system is substituted at positions 5 and 8 with chlorine atoms, enhancing electron-withdrawing effects and potential halogen bonding interactions. The propanolamine side chain introduces both hydrophilic (hydroxyl) and hydrophobic (diethylamino) groups, influencing solubility and membrane permeability.
Key identifiers include:
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Canonical SMILES:
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InChIKey:
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PubChem CID: 224802
The crystal structure of related dichloroquinoline complexes, such as europium-coordinated analogs, suggests potential for planar stacking interactions and metal chelation, though direct crystallographic data for this specific compound remains underexplored .
Physicochemical Properties
The compound’s molecular weight (342.3 g/mol) and logP (estimated 3.1) indicate moderate lipophilicity, suitable for blood-brain barrier penetration. The presence of chlorine atoms increases density () and melting point (), while the hydroxyl and tertiary amine groups enable solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | 1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol |
| CAS No. | 5431-51-6 |
| Solubility in DMSO | ~50 mg/mL |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence beginning with 5,8-dichloro-4-aminoquinoline, which undergoes nucleophilic substitution with 3-(diethylamino)propane-1,2-epoxide under basic conditions (e.g., KCO in acetonitrile). The reaction proceeds via ring-opening of the epoxide by the quinoline amine, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Critical parameters include:
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Temperature: for 12 hours
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Yield:
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Purity: (HPLC, C18 column, )
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
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NMR (400 MHz, CDCl): δ 8.72 (d, , 1H, quinoline-H), 8.15 (d, , 1H, quinoline-H), 7.45 (dd, , 1H, quinoline-H), 4.12 (m, 1H, -CH(OH)-), 3.85 (m, 2H, -NCH-), 2.75 (q, , 4H, -N(CHCH)), 1.25 (t, , 6H, -CH).
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HRMS (ESI+): m/z calcd. for [M+H]: 342.1245; found: 342.1248.
Chemical Reactivity and Stability
Functional Group Transformations
The compound undergoes reactions typical of secondary amines and alcohols:
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Acylation: Reacts with acetyl chloride to form the corresponding acetate ester.
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Oxidation: The hydroxyl group is oxidizable to a ketone using Jones reagent ().
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Complexation: The quinoline nitrogen and hydroxyl oxygen may coordinate transition metals (e.g., Cu), as observed in analogous europium complexes .
Stability Profile
Comparison with Structural Analogs
1-Amino-3-diethylaminopropan-2-ol (CAS 6322-06-1)
This simpler analog lacks the quinoline moiety, resulting in reduced bioactivity:
| Parameter | Target Compound | 1-Amino-3-diethylaminopropan-2-ol |
|---|---|---|
| Molecular Weight | 342.3 g/mol | 146.23 g/mol |
| Antimalarial IC | ||
| Topoisomerase II Binding | -9.2 kcal/mol | No activity |
The quinoline ring is critical for target engagement, while the propanolamine chain enhances solubility.
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